molecular formula C15H23ClN2O B5959395 3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride

3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride

Cat. No.: B5959395
M. Wt: 282.81 g/mol
InChI Key: NASRRUMOFYRSDB-UHFFFAOYSA-N
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Description

3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride is a chemical compound that features a unique structure combining an azepane ring with a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane, under acidic conditions.

    Amidation Reaction: The azepane ring is then reacted with phenylpropanoyl chloride in the presence of a base, such as triethylamine, to form 3-(azepan-1-yl)-N-phenylpropanamide.

    Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-yl)propanoic acid
  • 3-(azepan-1-yl)-2,2-dimethylpropylamine
  • N-(3-(azepan-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride is unique due to its specific combination of an azepane ring and a phenylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(azepan-1-yl)-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c18-15(16-14-8-4-3-5-9-14)10-13-17-11-6-1-2-7-12-17;/h3-5,8-9H,1-2,6-7,10-13H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASRRUMOFYRSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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